![molecular formula C19H16O3 B5848842 methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
methyl 4-[(2-naphthyloxy)methyl]benzoate
Overview
Description
Methyl 4-[(2-naphthyloxy)methyl]benzoate, also known as MNBM, is a chemical compound that belongs to the family of benzoates. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine. MNBM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of methyl 4-[(2-naphthyloxy)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
Methyl 4-[(2-naphthyloxy)methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, methyl 4-[(2-naphthyloxy)methyl]benzoate has some limitations for lab experiments. It has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its potential for drug development.
Future Directions
There are several future directions for the research on methyl 4-[(2-naphthyloxy)methyl]benzoate. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of methyl 4-[(2-naphthyloxy)methyl]benzoate and its potential as a neuroprotective agent. Overall, methyl 4-[(2-naphthyloxy)methyl]benzoate has shown promising potential for drug development and warrants further investigation.
Scientific Research Applications
Methyl 4-[(2-naphthyloxy)methyl]benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. methyl 4-[(2-naphthyloxy)methyl]benzoate has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, methyl 4-[(2-naphthyloxy)methyl]benzoate has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
methyl 4-(naphthalen-2-yloxymethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)16-8-6-14(7-9-16)13-22-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAKBLMWUTHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.